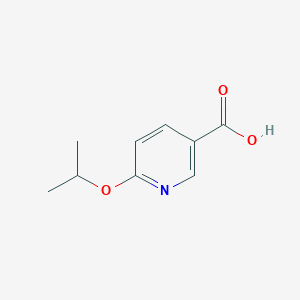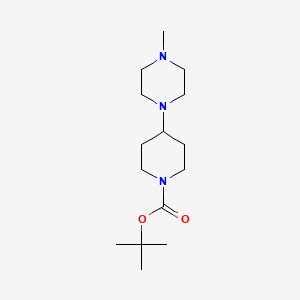
1-N-ベンジル-1-N-メチルベンゼン-1,2-ジアミン
説明
1-N-benzyl-1-N-methylbenzene-1,2-diamine, also known as BMB, is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol
科学的研究の応用
1-N-benzyl-1-N-methylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
生化学分析
Biochemical Properties
1-N-benzyl-1-N-methylbenzene-1,2-diamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as nitric oxide synthase (iNOS) and transcription factors like nuclear factor-kappa B (NF-kB), influencing their activity and function . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 1-N-benzyl-1-N-methylbenzene-1,2-diamine on various types of cells and cellular processes are profound. This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory properties . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key transcription factors and enzymes. These cellular effects highlight the compound’s potential in regulating immune responses and inflammatory processes.
Molecular Mechanism
At the molecular level, 1-N-benzyl-1-N-methylbenzene-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of iNOS by down-regulating its promoter activity, thereby reducing NO production . Additionally, the compound interferes with the DNA binding activity and transcriptional activity of NF-kB, a critical regulator of immune and inflammatory responses . These molecular mechanisms provide insights into how the compound modulates cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-benzyl-1-N-methylbenzene-1,2-diamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory effects on NO production and NF-kB activity over extended periods, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of 1-N-benzyl-1-N-methylbenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory effects by inhibiting NO production and NF-kB activity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications. Understanding the dosage-dependent effects is essential for developing safe and effective treatments.
Metabolic Pathways
1-N-benzyl-1-N-methylbenzene-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with iNOS and NF-kB suggest its involvement in pathways related to inflammation and immune responses . These metabolic pathways are critical for understanding the compound’s overall impact on cellular and biochemical processes.
Transport and Distribution
The transport and distribution of 1-N-benzyl-1-N-methylbenzene-1,2-diamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are essential for its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-N-benzyl-1-N-methylbenzene-1,2-diamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.
準備方法
Synthetic Routes and Reaction Conditions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine can be synthesized through various methods. One common approach involves the condensation of N-methyl-1,2-phenylenediamine with benzyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of 1-N-benzyl-1-N-methylbenzene-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions: 1-N-benzyl-1-N-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl or methyl derivatives.
作用機序
The mechanism by which 1-N-benzyl-1-N-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- N-methylbenzene-1,2-diamine
- N-benzylbenzene-1,2-diamine
- N,N-dimethylbenzene-1,2-diamine
Comparison: 1-N-benzyl-1-N-methylbenzene-1,2-diamine is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atoms. This structural feature imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity . Compared to similar compounds, BMB may exhibit enhanced biological activity and improved solubility in organic solvents .
特性
IUPAC Name |
2-N-benzyl-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-10H,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRQUJMDLVKDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247148 | |
| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28458-69-7 | |
| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28458-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















